Field: Biochemistry and Molecular Biology
Application: Boc-3,4-Dehydro-L-Proline is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing 3,4-Dehydro-L-proline .
Method of Application: In solid-phase peptide synthesis, the amino acid is attached to a solid resin. The Boc group protects the amino group of the amino acid during the coupling reaction. After the coupling reaction, the Boc group is removed, and the next amino acid (with its own Boc group) is added. This process is repeated until the desired peptide sequence is obtained .
Results or Outcomes: The use of Boc-3,4-Dehydro-L-Proline in peptide synthesis allows for the creation of peptides with specific sequences. The exact results or outcomes would depend on the specific peptides being synthesized .
Field: Plant Biology
Application: 3,4-Dehydro-L-proline may be used to inhibit extensin biosynthesis .
Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially inhibit the biosynthesis of extensins, which are hydroxyproline-rich glycoproteins found in plant cell walls .
Application: Boc-3,4-Dehydro-L-proline has been incorporated into biologically active peptides such as oxytocin, bradykinin, Arg-vasopressin, or angiotensin I-converting enzyme inhibitors .
Results or Outcomes: The use of Boc-3,4-Dehydro-L-proline allows for the creation of specific biologically active peptides. The exact results or outcomes would depend on the specific peptides being synthesized .
Field: Organic Chemistry
Application: Boc-3,4-Dehydro-L-proline is used in the synthesis of N-Boc-3,4-dehydro-l-proline methyl ester .
Method of Application: The synthesis is carried out using a modular flow reactor. The use of immobilised reagents and scavengers in pre-packed glass tubes allows for the rapid multi-gram synthesis of the desired product .
Results or Outcomes: .
Field: Biochemistry and Enzymology
Application: 3,4-Dehydro-L-proline is used as a substrate and inhibitor of various enzymes .
Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially affect the activity of various enzymes. The exact results or outcomes would depend on the specific enzymes being studied .
Field: Cell Biology
Application: 3,4-Dehydro-L-proline inhibits collagen secretion by chondrocytes .
Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially inhibit the secretion of collagen by chondrocytes .
(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a chemical compound characterized by its unique pyrrole structure, which includes a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₁₅NO₄, and it has a molecular weight of 213.23 g/mol. The compound is notable for its solid-state properties, with a melting point ranging from 92°C to 95°C and a boiling point of approximately 336.4°C at 760 mmHg .
These reactions are critical for synthesizing derivatives that may have enhanced biological activity or improved solubility profiles.
(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid has been studied for its potential biological activities. It exhibits properties that may be relevant in medicinal chemistry, particularly in the development of peptide mimetics and other bioactive compounds. The presence of the Boc group enhances its stability and solubility in biological systems, making it a candidate for further pharmacological studies .
Several synthesis methods exist for (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid:
One efficient method described involves a short synthesis pathway that utilizes readily available precursors and minimizes by-products .
This compound has several applications in organic synthesis and medicinal chemistry:
Interaction studies involving (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest potential interactions that could lead to significant biological effects, warranting further investigation into its mechanism of action and therapeutic potential .
Several compounds share structural similarities with (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, including:
The uniqueness of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid lies in its specific combination of functional groups that enhance both stability and reactivity, making it particularly useful in synthetic methodologies and biological applications.
(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a bicyclic heterocyclic compound featuring a partially unsaturated pyrrolidine core. Its IUPAC name, 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, reflects the tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and the carboxylic acid substituent at the second position of the dihydropyrrole ring. The stereochemical descriptor (S) denotes the absolute configuration at the chiral carbon adjacent to the carboxylic acid moiety.
Structural Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅NO₄ |
Molecular Weight | 213.23 g/mol |
CAS Number | 51077-13-5 (racemic), 51154-06-4 (S-enantiomer) |
IUPAC Name | (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid |
Key Functional Groups | Boc-protected amine, carboxylic acid, dihydropyrrole |
The molecule’s planar chirality arises from the restricted rotation of the dihydropyrrole ring, which adopts a non-planar conformation due to partial saturation. X-ray crystallographic studies confirm the (S)-configuration, with the carboxylic acid group oriented syn-periplanar to the Boc-protected nitrogen.
The synthesis of dihydropyrrole derivatives emerged as a critical area of study following the development of the Paal-Knorr pyrrole synthesis in 1884. While traditional Paal-Knorr reactions focused on fully aromatic pyrroles, advances in protecting group chemistry in the late 20th century enabled the selective stabilization of partially saturated intermediates like dihydropyrroles. The introduction of the Boc group—a cornerstone of modern peptide synthesis—revolutionized the handling of amine-containing heterocycles by preventing unwanted side reactions during multi-step syntheses.
Early work on dihydropyrroles centered on their utility as precursors to pyrrolidine alkaloids and β-lactam antibiotics. However, the discovery of enantioselective synthesis routes, such as enzymatic kinetic resolution, transformed these compounds into valuable chiral auxiliaries for asymmetric catalysis.
(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid serves as a versatile intermediate in pharmaceuticals and materials science. Its applications include:
A comparative analysis of synthetic methodologies highlights its efficiency:
Irritant;Environmental Hazard